molecular formula C8H6N2S B1662399 4-Phenyl-1,2,3-thiadiazole CAS No. 25445-77-6

4-Phenyl-1,2,3-thiadiazole

Cat. No.: B1662399
CAS No.: 25445-77-6
M. Wt: 162.21 g/mol
InChI Key: AWPNFXRMNNPKDW-UHFFFAOYSA-N
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Description

4-phenyl-1,2,3-Thiadiazole: is a heterocyclic compound with the chemical formula C8H6N2S. It consists of a thiadiazole ring (a five-membered ring containing sulfur and nitrogen atoms) substituted with a phenyl group. The molecular weight of this compound is approximately 162.2 g/mol .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 4-phenyl-1,2,3-Thiadiazole. One common method involves cyclization of an appropriate hydrazine derivative with a phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate thiosemicarbazide, followed by cyclization to yield the desired thiadiazole ring .

Industrial Production Methods:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using the synthetic routes mentioned above.

Chemical Reactions Analysis

Oxidation Reactions

4-Phenyl-1,2,3-thiadiazole undergoes oxidation at the sulfur atom in the thiadiazole ring. Common oxidizing agents and outcomes include:

Reagent/ConditionsProduct FormedKey Observations
Hydrogen peroxide (H₂O₂) in acetic acidSulfoxide derivativesPartial oxidation without ring cleavage .
Potassium permanganate (KMnO₄)Sulfone derivativesComplete oxidation of sulfur to sulfone .

Reduction Reactions

Reductive cleavage of the thiadiazole ring is facilitated by strong reducing agents:

Reagent/ConditionsProduct FormedMechanism Notes
Lithium aluminum hydride (LiAlH₄) in THF2-Phenylethynethiolate intermediatesRing opening to form thiolate, which can be alkylated (e.g., with methyl iodide) to yield 1-methylthio-2-phenylethyne .
Catalytic hydrogenation (H₂/Pd)Thiols or aminesSelective reduction depends on catalyst and solvent .

Nucleophilic Substitution

The electron-deficient C5 position is susceptible to nucleophilic attack:

Reagent/ConditionsProduct FormedSelectivity Notes
Bromine (Br₂) in CCl₄5-Bromo-4-phenyl-1,2,3-thiadiazoleHalogenation occurs regioselectively at C5 .
Sodium methoxide (NaOMe) in methanolMethyl phenylthioneacetateRing cleavage under reflux conditions .

Ring-Opening and Rearrangements

The thiadiazole ring undergoes cleavage under basic or thermal conditions:

4.1. Base-Induced Ring Opening

  • Reagents : n-BuLi, NaOMe

  • Products :

    • With n-BuLi: Forms lithium 2-phenylethynethiolate, which reacts with methyl iodide to yield 1-methylthio-2-phenylethyne .

    • With NaOMe/heat: Produces methyl phenylthioneacetate via thioneester intermediates .

4.2. Thermal Rearrangements

  • Cornforth Rearrangement : Heating with thionyl chloride (SOCl₂) leads to fused triazolo-thiadiazines .

  • Dimroth Rearrangement : Converts 4-(iminomethyl)-substituted derivatives to mercapto-triazoles .

Electrophilic Substitution

The phenyl substituent undergoes classical aromatic electrophilic substitution:

Reagent/ConditionsProduct FormedPositional Preference
Nitration (HNO₃/H₂SO₄)4-(3-Nitrophenyl)-1,2,3-thiadiazoleMeta-substitution dominates due to electron-withdrawing thiadiazole .
Sulfonation (H₂SO₄)4-(3-Sulfophenyl)-1,2,3-thiadiazoleSteric and electronic effects guide sulfonation .

Cycloaddition Reactions

This compound participates in [3+2] cycloadditions:

Reagent/ConditionsProduct FormedApplication Notes
Methyl azodicarboxylateAzothiadiazole derivativesForms stable mesoionic compounds .
Dipolarophiles (e.g., alkynes)Fused heterocyclesUsed to synthesize triazolo-thiadiazines .

Theoretical Insights

DFT studies reveal:

  • Nucleophilic Sites : Electron density is lowest at C5, making it prone to attack .

  • MESP Analysis : Positive regions localized on –NH groups; negative regions over thiadiazole rings guide reactivity .

Scientific Research Applications

Biological Activities

4-Phenyl-1,2,3-thiadiazole and its derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have been reported to show considerable antibacterial and antifungal properties. For instance, compounds derived from 1,2,3-thiadiazole have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .
  • Anti-inflammatory Properties : Some derivatives have shown promising anti-inflammatory effects. Research indicates that modifications in the thiadiazole structure can enhance their anti-inflammatory activity significantly .
  • Anticancer Potential : The compound has also been investigated for its anticancer properties. Studies have indicated that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth .

Medicinal Chemistry Applications

The synthesis of this compound has led to the development of several pharmaceutical agents:

Compound NameActivity TypeReference
SulfamethizoleAntimicrobial
AcetazolamideGlaucoma treatment
CefazedoneAntibiotic
Various ThiadiazolesAnticancer

Case Study: Antimicrobial Efficacy
A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and evaluated for their antimicrobial activity. Some exhibited high potency against Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Material Science Applications

In addition to biological applications, this compound is being explored in material science:

  • Photophysical Properties : Research has focused on the photophysical properties of thiadiazole derivatives for potential use in organic electronics and photonic devices. The ability to tune these properties through structural modifications opens avenues for innovative applications in light-emitting diodes (LEDs) and solar cells .

Mechanism of Action

The exact mechanism of action for 4-phenyl-1,2,3-Thiadiazole depends on its specific application. It may interact with molecular targets, modulate pathways, or exhibit biological effects.

Biological Activity

4-Phenyl-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant studies and data.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • Cell Lines Tested : The compound showed activity against A549 (lung carcinoma), T47D (breast carcinoma), HT-29 (colon carcinoma), and others .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of tubulin polymerization. It was found that interactions with protein residues in the colchicine binding site are crucial for its activity .
Cancer Type Cell Line IC50 (μM) Effect
Lung carcinomaA5490.25Antiproliferative
Breast carcinomaT47D0.17Induction of apoptosis
Colon carcinomaHT-290.61Inhibition of cell viability
GlioblastomaC60.42Antiproliferative

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds in this class have shown effectiveness against various bacterial and fungal strains.

Key Findings:

  • Bacterial Activity : The presence of halogen substituents on the phenyl ring enhances antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. .
  • Fungal Activity : Some derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Microbial Strain Activity MIC (μg/mL)
Staphylococcus aureusAntibacterial32
Escherichia coliAntibacterial42
Candida albicansAntifungal26
Aspergillus nigerAntifungal24

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays.

Key Findings:

  • Compounds containing a thiadiazole moiety have been shown to exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
  • In vitro studies indicated that these compounds could reduce inflammation in models simulating inflammatory conditions.

Case Studies

Several case studies have documented the biological activity of thiadiazole derivatives:

  • Study on Apoptosis Induction :
    • A study demonstrated that specific derivatives induced apoptosis in cancer cells via cytochrome c release and caspase activation .
  • Antimicrobial Efficacy Evaluation :
    • Another study evaluated the antimicrobial efficacy of various thiadiazole derivatives against a panel of bacterial and fungal strains, confirming their broad-spectrum activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-phenyl-1,2,3-thiadiazole and its derivatives?

The synthesis of this compound derivatives often involves cyclization or cross-coupling strategies. For example, copper-catalyzed cross-coupling reactions between aryl halides and thiols at 70°C yield derivatives with high efficiency . Cyclization of thioamides under oxidative conditions (e.g., using iodine or bromine) is another reliable method, producing 1,2,4-thiadiazoles with good regioselectivity . Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., CuI) significantly impact reaction yields and purity .

Q. How can the structure and purity of synthesized this compound derivatives be confirmed?

Structural confirmation requires multimodal analysis:

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=S stretching at ~1100 cm⁻¹), while ¹H/¹³C NMR confirms substituent integration and aromatic proton environments .
  • X-ray diffraction : Single-crystal studies reveal bond lengths (e.g., N2–N3: 1.30 Å, S–C5: 1.74 Å) and planarity of the thiadiazole ring .
  • Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S values validate purity .

Advanced Research Questions

Q. How can researchers design this compound derivatives for enhanced biological activity?

Structure-activity relationships (SAR) guide rational design:

  • Substituent effects : Electron-withdrawing groups (e.g., -Br, -F) at the phenyl ring improve antifungal activity (e.g., EC₅₀ = 2.5 μg/mL against Pellicularia sasakii) .
  • Hybrid scaffolds : Incorporating triazole or benzimidazole moieties enhances binding to biological targets (e.g., acetylcholinesterase) via π-π stacking and hydrogen bonding .
  • Molecular docking : Pre-screening derivatives against target proteins (e.g., CYP450 enzymes) identifies optimal binding conformations .

Q. How can contradictory biological activity data for structurally similar derivatives be resolved?

Discrepancies often arise from assay conditions or substituent positioning:

  • Assay variability : Differences in microbial strains or cell lines (e.g., Rhizoctonia solani vs. Botrytis cinerea) affect EC₅₀ values .
  • Stereoelectronic effects : Meta-substituted derivatives may exhibit reduced activity compared to para-substituted analogs due to steric hindrance .
  • Solubility : Poor aqueous solubility (e.g., 3 mg/mL in DMSO) can limit bioavailability, masking true potency .

Q. What computational methods are critical for studying this compound interactions?

  • Molecular docking : Simulations with AutoDock or Schrödinger predict binding affinities to targets like CYP450 enzymes, highlighting key residues (e.g., Phe484 for hydrophobic interactions) .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
  • MD simulations : Evaluate stability of ligand-protein complexes over time (e.g., RMSD <2.0 Å indicates stable binding) .

Q. What challenges exist in achieving regioselective functionalization of this compound?

Regioselectivity is influenced by:

  • Catalysts : Palladium catalysts favor C5 functionalization over C4 in cross-coupling reactions .
  • Reaction conditions : Elevated temperatures (100–120°C) promote nucleophilic substitution at the sulfur atom .
  • Steric effects : Bulky substituents on the phenyl ring direct reactions to less hindered positions .

Q. How stable is this compound under varying experimental conditions?

  • Thermal stability : Decomposition occurs above 200°C, confirmed by TGA .
  • Photostability : UV exposure (254 nm) induces ring-opening reactions, forming thioketones .
  • Solvent compatibility : Stable in DMSO and ethanol but reactive in polar aprotic solvents (e.g., acetonitrile) under acidic conditions .

Properties

IUPAC Name

4-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPNFXRMNNPKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296830
Record name 4-Phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25445-77-6
Record name 25445-77-6
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Record name 4-Phenyl-1,2,3-thiadiazole
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Record name 4-Phenyl-1,2,3-thiadiazole
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Phenyl-1,2,3-thiadiazole
4-Phenyl-1,2,3-thiadiazole
4-Phenyl-1,2,3-thiadiazole
4-Phenyl-1,2,3-thiadiazole
4-Phenyl-1,2,3-thiadiazole
4-Phenyl-1,2,3-thiadiazole

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